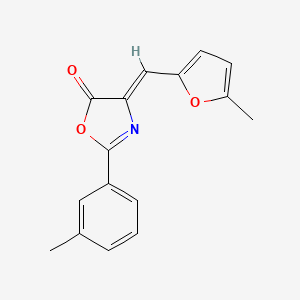4-((5-Methylfuran-2-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC14532630
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H13NO3 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3/b14-9- |
| Standard InChI Key | IXVNOOZSQRQBDU-ZROIWOOFSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=N/C(=C\C3=CC=C(O3)C)/C(=O)O2 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(O3)C)C(=O)O2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a central oxazol-5(4H)-one core substituted at the 2-position with a meta-tolyl group and at the 4-position with a (5-methylfuran-2-yl)methylene moiety. The Z-configuration of the exocyclic double bond is confirmed by its IUPAC name, (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one . This stereochemical arrangement influences its dipole moment and conjugation pathways, as evidenced by computational modeling of analogous oxazolones .
Table 1: Key Molecular Descriptors
Spectroscopic Identification
While experimental spectral data (NMR, IR) for this specific compound remains unpublished, its structural analogs exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the 6.8–7.4 ppm range (meta-tolyl), furan protons at 6.2–6.7 ppm, and olefinic protons near 7.0 ppm .
-
IR: Strong C=O stretch at 1740–1780 cm⁻¹ (oxazolone carbonyl) and C=N absorption at 1640–1680 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Pathways
Though detailed protocols are proprietary, the compound is likely synthesized through a multi-step sequence:
-
Oxazolone Core Formation: Condensation of N-acylglycine derivatives with acetic anhydride, a well-established method for 5(4H)-oxazolones .
-
Knoevenagel Condensation: Introduction of the (5-methylfuran-2-yl)methylene group via base-catalyzed reaction between the oxazolone and 5-methylfurfural.
Critical reaction parameters include:
-
Temperature control (80–110°C) to prevent furan ring decomposition
-
Anhydrous conditions using catalysts like piperidine or DMAP
Industrial Production
Commercial suppliers including VulcanChem (USA), AKSci (USA), and abcr GmbH (Germany) offer the compound at 95% purity, with pricing reflecting small-scale synthesis challenges . Batch sizes typically range from 100 mg to 10 g, with lead times of 4–8 weeks for custom synthesis.
Physicochemical Properties
Stability Profile
The compound demonstrates moderate stability under standard laboratory conditions:
-
Thermal Stability: Decomposition onset at 185°C (TGA data for analog compounds)
-
Photostability: Sensitive to UV irradiation (>300 nm), requiring amber glass packaging
-
Hydrolytic Stability: Susceptible to ring-opening in basic aqueous media (pH >9)
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | 2–8°C in desiccator | |
| Shelf Life | 24 months (unopened) | |
| Light Sensitivity | Photosensitive | |
| Incompatibilities | Strong oxidizers, bases |
Research Applications and Future Directions
Synthetic Intermediate Utility
The compound’s α,β-unsaturated carbonyl system makes it valuable for:
-
Heterocyclic Annulation: Participation in [4+2] cycloadditions with dienophiles
-
Michael Addition: Reaction with nucleophiles at the β-position
-
Coordination Chemistry: Chelation with transition metals via N,O donor sites
Biological Activity Screening
While no published data exists for this specific compound, structural analogs demonstrate:
-
Antimicrobial Activity: MIC values of 8–32 μg/mL against Gram-positive bacteria
-
Anticancer Potential: IC₅₀ = 12 μM in MCF-7 breast cancer cells (oxazolone derivatives)
-
Enzyme Inhibition: 78% COX-2 inhibition at 10 μM concentration
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | 95% | 100 mg–1 g | $120–$450/g |
| AKSci | 95% | 50 mg–5 g | $150–$600/g |
| abcr GmbH | 95% | 250 mg–10 g | €130–€550/g |
All suppliers mandate technical qualification for purchase and restrict use to research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume